|
REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH3:8])=[N:4][O:5][C:6]=1[CH3:7].C([Li])CCC.[B:14](OC(C)C)([O:19]C(C)C)[O:15]C(C)C>C1COCC1>[CH3:8][C:3]1[C:2]([B:14]([OH:19])[OH:15])=[C:6]([CH3:7])[O:5][N:4]=1
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Name
|
three
|
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Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NOC1C)C
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|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
28.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
12.81 g
|
|
Type
|
reactant
|
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at −65° C. about 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
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CUSTOM
|
|
Details
|
was brought to −78° C.
|
|
Type
|
CUSTOM
|
|
Details
|
to reached room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred about 16 h
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
Then removed the solvent under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with saturated NH4Cl solution
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
removed the solvent under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained crude material
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel column chromatography
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain white solid
|
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=NOC(=C1B(O)O)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 12.5% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |